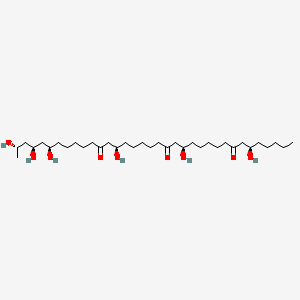
8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- is a complex organic compound with the molecular formula C35H66O9. This compound is characterized by its multiple hydroxyl and ketone functional groups, making it a polyhydroxy ketone. The compound’s structure includes six stereocenters, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to various chemical reactions, such as oxidation and hydroxylation, to introduce the ketone and hydroxyl groups at specific positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation and enzymatic reactions to achieve high yields and purity. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional ketone groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone groups, while reduction may produce polyhydroxy alcohols .
Scientific Research Applications
8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of polyhydroxy ketones.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)-
- 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)-
Uniqueness
The uniqueness of 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- lies in its specific arrangement of hydroxyl and ketone groups, as well as its multiple stereocenters.
Properties
CAS No. |
87879-55-8 |
|---|---|
Molecular Formula |
C35H66O9 |
Molecular Weight |
630.9 g/mol |
IUPAC Name |
(6R,14R,22R,30R,32S,34S)-6,14,22,30,32,34-hexahydroxypentatriacontane-8,16,24-trione |
InChI |
InChI=1S/C35H66O9/c1-3-4-8-15-28(37)23-29(38)16-9-5-10-17-30(39)24-31(40)18-11-6-12-19-32(41)25-33(42)20-13-7-14-21-34(43)26-35(44)22-27(2)36/h27-28,30,32,34-37,39,41,43-44H,3-26H2,1-2H3/t27-,28+,30+,32+,34+,35-/m0/s1 |
InChI Key |
IVBYUIJBYSXZGX-ZVIMPLHDSA-N |
Isomeric SMILES |
CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](C[C@H](C[C@H](C)O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(CC(C)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


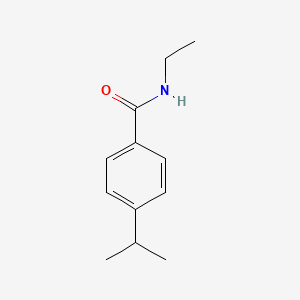
![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)
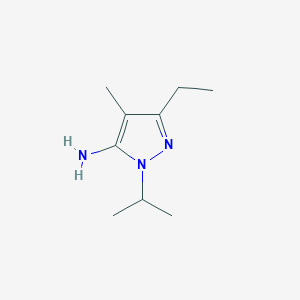
![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)

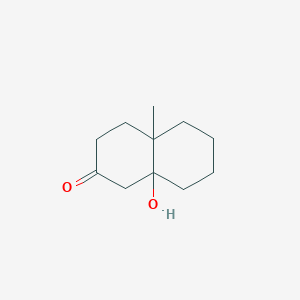
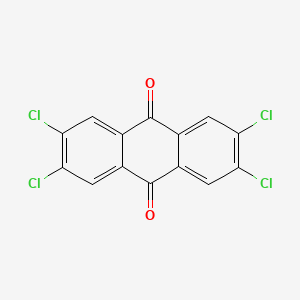
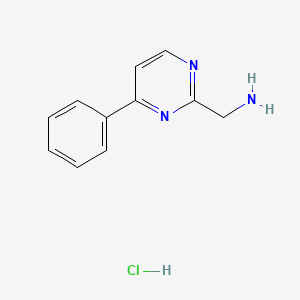
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)


